RN-1734
Overview
Description
This compound is known for its ability to completely antagonize 4αPDD-mediated activation of TRPV4 with low micromolar IC50 values for human, mouse, and rat TRPV4 channels . RN-1734 has been widely used in scientific research to study the role of TRPV4 in various physiological and pathological processes.
Mechanism of Action
Target of Action
RN-1734 is a selective antagonist of the TRPV4 channel . The TRPV4 (Transient Receptor Potential Vanilloid 4) channel is a non-selective cation channel that is mostly permeable to calcium (Ca2+), which participates in intracellular Ca2+ handling in various cells .
Mode of Action
This compound works by completely antagonizing the activation of the TRPV4 channel mediated by 4αPDD . It has comparable, low micromolar IC50s for all three species (hTRPV4: 2.3 μM, mTRPV4: 5.9 μM, rTRPV4: 3.2 μM) .
Biochemical Pathways
The TRPV4 channel is involved in a variety of physiological processes, including inflammation . This compound’s antagonistic action on the TRPV4 channel can affect these processes. For instance, it has been shown to decrease the production of tumor necrosis factor α (TNF-α) and interleukin 1β (IL-1β) .
Pharmacokinetics
It is soluble in dmso up to 50mm , which may have implications for its bioavailability.
Result of Action
This compound has been shown to have several effects at the molecular and cellular level. It clearly decreases the production of TNF-α and IL-1β without altering the number of olig2-positive cells . In a study using a demyelination mouse model, this compound significantly reversed the decrease in CNP protein and improved myelination .
Biochemical Analysis
Biochemical Properties
RN-1734 interacts with the TRPV4 channel, a non-selective cation channel that is sensitive to various stimuli including mechanical, chemical, and selective pharmacological compounds . This compound completely antagonizes 4αPDD-mediated activation of TRPV4 with comparable, low micromolar IC50 values for all three species (hTRPV4: 2.3 μM, mTRPV4: 5.9 μM, rTRPV4: 3.2 μM) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It clearly decreases the production of tumor necrosis factor α (TNF-α) and interleukin 1β (IL-1β) without altering the number of olig2-positive cells . This suggests that this compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the TRPV4 channel and inhibiting its activation . This inhibition can lead to changes in gene expression and enzyme activity, providing a thorough explanation of the mechanism of action of this compound.
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, this compound was shown to significantly decrease the percentage of cleaved-caspase 3 positive cells after 27 hours of incubation . This suggests that this compound has long-term effects on cellular function.
Dosage Effects in Animal Models
In a CPZ-induced demyelination mouse model, this compound was administered at a dosage of 0.5 μl (10 μM in 5% DMSO and 0.9% NaCl) via a microinjector pump for 5 weeks . This treatment significantly reversed the decrease in CNP protein and improved myelination in the mice .
Preparation Methods
The synthesis of RN-1734 involves several steps, starting with the preparation of the core benzenesulfonamide structure. The synthetic route typically includes:
Nitration and Reduction: The nitration of a suitable benzene derivative followed by reduction to form the corresponding amine.
Sulfonation: The introduction of the sulfonamide group through sulfonation reactions.
Substitution: The substitution of the amine group with isopropyl and isopropylaminoethyl groups.
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
RN-1734 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
RN-1734 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of TRPV4 antagonists.
Biology: Employed in research to understand the role of TRPV4 in cellular processes, including calcium influx and cell signaling.
Medicine: Investigated for its potential therapeutic applications in conditions involving TRPV4, such as pain, inflammation, and neurodegenerative diseases.
Industry: Utilized in the development of new drugs targeting TRPV4 and related pathways
Comparison with Similar Compounds
RN-1734 is unique among TRPV4 antagonists due to its high selectivity and potency. Similar compounds include:
HC-067047: Another TRPV4 antagonist with a different binding site and mechanism of action.
GSK1016790A: A TRPV4 agonist used to study the activation of TRPV4 channels.
4αPDD: A synthetic compound that activates TRPV4 channels and is often used in conjunction with this compound to study TRPV4 function
This compound stands out due to its ability to completely antagonize TRPV4 activation with low micromolar IC50 values, making it a valuable tool in TRPV4 research .
Properties
IUPAC Name |
2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22Cl2N2O2S/c1-10(2)17-7-8-18(11(3)4)21(19,20)14-6-5-12(15)9-13(14)16/h5-6,9-11,17H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYZMEAZAIFMTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN(C(C)C)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394046 | |
Record name | 2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946387-07-1 | |
Record name | 2,4-Dichloro-N-(1-methylethyl)-N-[2-[(1-methylethyl)amino]ethyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946387-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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